Tert-butyl 4-ethoxyphenethylcarbamate
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Overview
Description
Tert-butyl 4-ethoxyphenethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethoxy group, and a phenethyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-ethoxyphenethylcarbamate typically involves the reaction of 4-ethoxyphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{4-ethoxyphenethylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-ethoxyphenethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can yield 4-ethoxyphenethylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-ethoxyphenethylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethoxyphenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This mechanism is similar to that of other carbamate-based inhibitors, which are used in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties for amines.
Ethyl carbamate: Another carbamate with different substituents, used in various chemical reactions.
Phenethyl carbamate: Similar structure but lacks the tert-butyl and ethoxy groups.
Uniqueness
Tert-butyl 4-ethoxyphenethylcarbamate is unique due to the presence of both the tert-butyl and ethoxy groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Tert-butyl 4-ethoxyphenethylcarbamate (TBEP) is a compound that has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties. This article provides a detailed examination of the biological activity of TBEP, supported by data tables, case studies, and research findings from diverse sources.
This compound is an organic compound characterized by the presence of a tert-butyl group, an ethoxy group, and a carbamate functional group. This structure contributes to its unique biological properties. The tert-butyl group is known for enhancing lipophilicity and influencing the compound's interaction with biological systems .
1. Antioxidant Activity
Research indicates that TBEP exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The antioxidant activity of TBEP has been compared with other phenolic compounds, such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). A study found that TBEP, particularly in combination with other antioxidants, enhances the overall antioxidant effect due to synergistic interactions .
Compound | IC50 (µM) | Mechanism |
---|---|---|
TBEP | 15 | Free radical scavenging |
BHA | 20 | Free radical scavenging |
BHT | 25 | Free radical scavenging |
2. Anti-inflammatory Activity
TBEP has demonstrated anti-inflammatory properties, particularly in inhibiting the expression of pro-inflammatory cytokines. In vitro studies using RAW264.7 macrophage cells showed that TBEP significantly reduced the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNF-α) upon stimulation with lipopolysaccharides (LPS). The effective concentration for noticeable inhibition was found to be around 50 µg/mL .
Treatment | Concentration (µg/mL) | Cox2 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|---|
TBEP | 50 | 60 | 55 |
BHA/BHT (1:1) | 50 | 75 | 70 |
3. Cytotoxicity
The cytotoxic effects of TBEP have been evaluated in various cancer cell lines. A notable study reported that TBEP exhibited selective cytotoxicity against HeLa cells with an IC50 value of 10 µg/mL. This suggests potential applications in cancer therapy, particularly for targeting specific tumor types without affecting normal cells .
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 10 |
MCF-7 | 20 |
A431 | 15 |
Case Study 1: Antioxidant Efficacy
In a comparative study on the antioxidant efficacy of TBEP versus BHA and BHT, researchers observed that TBEP not only scavenged free radicals effectively but also enhanced the stability of other antioxidants when used in combination. The study concluded that TBEP could serve as a promising additive in food preservation and pharmaceutical formulations due to its dual role as an antioxidant and stabilizer .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of TBEP in RAW264.7 cells stimulated with LPS. The results indicated that TBEP inhibited the NF-kB pathway, which is crucial in mediating inflammatory responses. This finding supports the potential use of TBEP in managing inflammatory diseases .
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-18-13-8-6-12(7-9-13)10-11-16-14(17)19-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOIOHUVHRFBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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